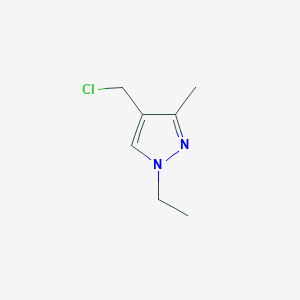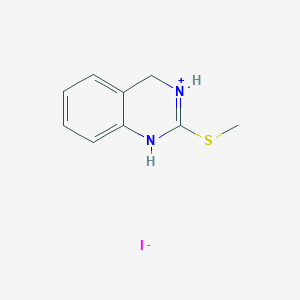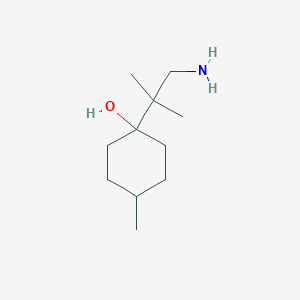
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a piperidine ring. This compound is part of the piperazine family, which is known for its wide range of biological and pharmacological activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired piperazine derivative . Another approach includes the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides or sulfonates are common reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
1-Methylpiperazine: Lacks the additional piperidine ring, resulting in different chemical properties and applications.
4-(2-Methylpiperidin-3-yl)piperazine: Similar but without the methyl group on the piperazine ring, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H23N3 |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-methyl-4-(2-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-11(4-3-5-12-10)14-8-6-13(2)7-9-14/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
UAKYDNLGDDCENX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCCN1)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)


